molecular formula C14H15N7OS2 B2863372 1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea CAS No. 899741-05-0

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea

Cat. No.: B2863372
CAS No.: 899741-05-0
M. Wt: 361.44
InChI Key: XSCAQTCRZKLQPL-UHFFFAOYSA-N
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Description

1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea, also known as PTUP, is a synthetic compound that has been widely used in scientific research due to its unique properties. PTUP is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Enantioselective Anion Receptors

A study explored non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas, including structures related to the chemical of interest, as neutral enantioselective anion receptors for amino acid derivatives. This research provided insights into the binding affinities and enantioselectivities of these compounds, revealing unexpected lower association constants for thiourea derivatives compared to urea derivatives, attributed to conformational differences impacting hydrogen bonding capabilities with carboxylate anions (Roussel et al., 2006).

Microwave-Assisted Synthesis

Another study reported a microwave-assisted synthesis method for 1,3,4‐thiadiazol‐2‐yl urea derivatives, offering an efficient and simple approach to synthesizing compounds structurally related to the chemical . The method highlights the advantages of microwave irradiation in reducing reaction times and enhancing yields, thus presenting a convenient synthesis pathway for such derivatives (Li & Chen, 2008).

Ytterbium Ion-Selective Sensors

Research into ytterbium ion-selective sensors utilized compounds structurally akin to the chemical of interest, demonstrating the potential of substituted ureas and thioureas as carriers in sensor applications. This study indicates the capability of these compounds to act as selective receptors for ytterbium ions, showcasing their utility in analytical chemistry applications (Singh, Jain, & Mehtab, 2007).

Catalyst-Free Synthesis in Ionic Liquids

A novel approach for synthesizing unsymmetrical ureas and S‐thiocarbamates, including compounds similar to 1-(3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-3-(thiazol-2-yl)urea, was developed. This method involves direct condensation in an ionic liquid without the need for additional catalysts or additives, highlighting an eco-friendly and efficient synthetic route (Hosseinzadeh, Tajbakhsh, & Aghili, 2015).

Cytokinin-Like Activity and Plant Morphogenesis

Urea derivatives, including molecules structurally related to the target chemical, have been identified as positive regulators of cell division and differentiation in plants. Studies indicate that certain urea derivatives exhibit cytokinin-like activity, influencing plant morphogenesis and potentially offering applications in agricultural and horticultural practices (Ricci & Bertoletti, 2009).

Properties

IUPAC Name

1-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS2/c22-12(17-13-16-8-10-23-13)15-7-4-9-24-14-18-19-20-21(14)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,15,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCAQTCRZKLQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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